molecular formula C16H17N5O4 B2854528 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide CAS No. 899971-35-8

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2854528
CAS No.: 899971-35-8
M. Wt: 343.343
InChI Key: IIBYBMQTCWNWEO-UHFFFAOYSA-N
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Description

2-[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-hydroxyethyl substituent at the N1 position of the pyrazolopyrimidine core and an N-(2-methoxyphenyl)acetamide side chain. The compound’s design leverages the pyrazolopyrimidine core’s ability to mimic purine bases, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-25-13-5-3-2-4-12(13)19-14(23)9-20-10-17-15-11(16(20)24)8-18-21(15)6-7-22/h2-5,8,10,22H,6-7,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYBMQTCWNWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the hydroxyethyl and methoxyphenylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural homology with several analogs, differing primarily in substituents on the pyrazolopyrimidine core and acetamide side chain. Key comparisons include:

Compound Name Core Substituent (N1) Acetamide Substituent Key Structural Features
Target Compound 2-Hydroxyethyl 2-Methoxyphenyl Polar hydroxyethyl enhances solubility; methoxyphenyl contributes to lipophilicity.
2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 4-Fluorophenyl 2-Methoxyphenyl Fluorophenyl increases electron-withdrawing effects and lipophilicity.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl Chloroacetamide Chlorine and cyano groups enhance electrophilicity; lacks pyrazolopyrimidine core.
Example 83 (from ) Dimethylamino-fluorophenyl Chromen-4-one Extended aromatic system (chromenone) introduces planar rigidity and π-π interactions.

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₈H₁₉N₅O₄) has a molecular weight of 369.38 g/mol , comparable to the fluorophenyl analog (C₁₉H₁₇FN₄O₃, 368.37 g/mol) .
  • Melting Point: While data for the target compound is unavailable, the fluorophenyl analog’s structural similarity suggests a high melting point (>250°C), consistent with the chromenone derivative’s MP of 302–304°C .
  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility relative to the fluorophenyl and chlorophenyl analogs, which prioritize membrane permeability via lipophilic groups .

Biological Activity

The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative recognized for its potential biological activities, particularly in oncology. This article presents an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H17N5O4C_{16}H_{17}N_{5}O_{4} with a molecular weight of approximately 343.34 g/mol. The presence of a hydroxyethyl group enhances its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC16H17N5O4
Molecular Weight343.34 g/mol
CAS Number899742-62-2
IUPAC Name2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

Research indicates that compounds similar to this pyrazolo derivative exhibit significant biological activities by acting as inhibitors of specific kinases involved in cancer progression. Notably, they may inhibit hematopoietic progenitor kinase 1 (HPK1), which plays a crucial role in various cancer pathways .

Anticancer Activity

In vitro Studies : Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain tumor), and NCI-H460 (lung cancer). The growth inhibition concentration (GI50) values for these compounds were reported as follows:

Cell LineGI50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These results suggest that the compound may possess significant antitumor properties due to its structural characteristics that enhance binding to target proteins involved in cell proliferation .

Other Biological Activities

Beyond anticancer effects, pyrazole compounds are known for a range of biological activities including:

  • Antibacterial
  • Anti-inflammatory
  • Antidepressant
  • Antifungal
  • Neuroprotective

The diverse mechanisms through which these compounds exert their effects include inhibition of cyclin-dependent kinases (CDKs), modulation of nitric oxide synthase (NOS), and interaction with estrogen receptors .

Case Studies

  • Study on Antitumor Activity : A study conducted by Wei et al. evaluated ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives against A549 lung cancer cells. The most potent derivative exhibited an IC50 value of 26 µM, indicating substantial anticancer activity .
  • Cytotoxicity Assessment : Bouabdallah et al. screened various pyrazolo derivatives against Hep-2 and P815 cell lines, reporting significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

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